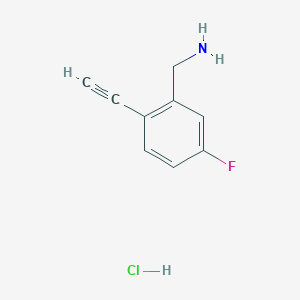

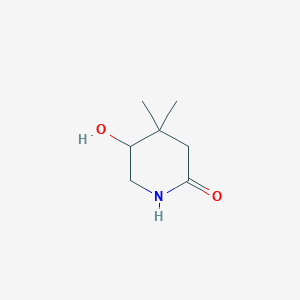

![molecular formula C7H4KN3O2 B2684108 Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate CAS No. 2344680-61-9](/img/structure/B2684108.png)

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the development of kinase inhibitors . It is also a part of antiviral drugs such as avapritinib and remdesivir .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through diverse synthetic protocols . These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an active structural motif of several drugs .Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown intriguing activities as tankyrase inhibitors . They have also been used in the treatment of Ebola and other emerging viruses .Scientific Research Applications

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors used in targeted cancer therapy . Kinase inhibition is a successful approach in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer .

Antiviral Applications

The compound is a key part of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses, including SARS/MERS-CoV, and has shown encouraging results in the treatment of the novel coronavirus (COVID-19) .

Treatment of Ebola and Other Emerging Viruses

Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

Anti-norovirus Activity

Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

Inhibitor of Anaplastic Lymphoma Kinase (ALK)

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as anaplastic lymphoma kinase (ALK) inhibitors .

Inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) Kinase

These compounds have also been found to inhibit IGF-1R and IR kinase .

Pan-Aurora Kinase Inhibitor

Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as pan-Aurora kinase inhibitors .

Inhibitor of Hedgehog (Hh) Signaling Pathway

These compounds have also been found to inhibit the Hedgehog (Hh) signaling pathway .

Mechanism of Action

Target of Action

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate, also known as EN300-7426781, is a compound that primarily targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

The mode of action of Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with these kinases. The compound acts as an inhibitor, preventing the kinases from performing their normal function . This disruption can lead to changes in cell signaling pathways, potentially slowing or stopping the growth of cancer cells .

Biochemical Pathways

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate affects several biochemical pathways due to its inhibitory action on kinases . These pathways are involved in cell growth and division, and their disruption can lead to the death of cancer cells . The exact pathways affected can vary depending on the specific kinases that the compound targets .

Result of Action

The result of the action of Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is the disruption of normal cell signaling and growth processes in cancer cells . By inhibiting kinases, the compound can interfere with the ability of cancer cells to grow and divide, potentially leading to their death .

Safety and Hazards

properties

IUPAC Name |

potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.K/c11-7(12)6-5-2-1-3-10(5)9-4-8-6;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHYAUPKOVNGGF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

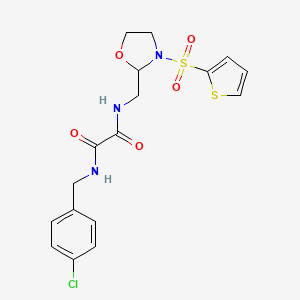

![4-piperidin-1-ylsulfonyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684026.png)

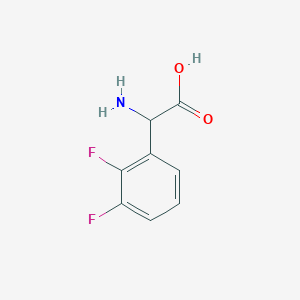

![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B2684029.png)

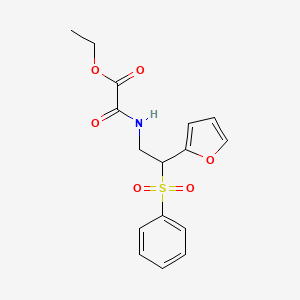

![4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2684031.png)

methoxy]carbonyl})amino}propanoic acid](/img/structure/B2684032.png)

![ethyl 2-[2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2684035.png)

![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)

![1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene](/img/structure/B2684041.png)

![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)